

The Discovery, Origin, and Therapeutic Potential of Ampelanol: A Technical Guide

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Compound of Interest

Compound Name:	Ampelanol
Cat. No.:	B15600758

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Introduction

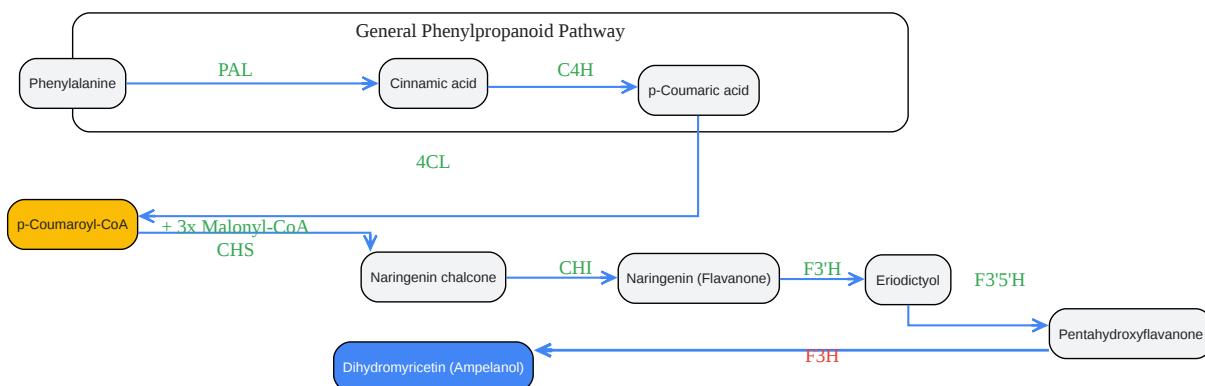
Ampelanol, a bioactive flavonoid scientifically known as dihydromyricetin (DHM) and also referred to as ampelopsin, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Extracted from various medicinal plants, **Ampelanol** has a rich history in traditional medicine and is now the subject of extensive scientific investigation to elucidate its mechanisms of action and therapeutic applications. This technical guide provides a comprehensive overview of the discovery, origin, biological activities, and underlying molecular pathways of **Ampelanol**, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Origin

Ampelanol is a flavanol, a type of flavonoid, primarily isolated from plants of the Ampelopsis genus, most notably Ampelopsis grossedentata (vine tea).^[1] It is also found in significant quantities in the Japanese raisin tree (Hovenia dulcis), as well as in other plant species such as Cercidiphyllum japonicum, Rhododendron cinnabarinum, and some species of Pinus and Cedrus.^[2] The traditional use of these plants in Chinese, Japanese, and Korean medicine for treating conditions like fever, liver ailments, and as a remedy for alcohol intoxication spurred the scientific quest to identify their active constituents, leading to the isolation and characterization of **Ampelanol**.^{[2][3]}

Biosynthesis of Ampelanol

Ampelanol is synthesized in plants through the flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway. This intricate pathway begins with the amino acid phenylalanine and involves a series of enzymatic reactions to produce various classes of flavonoids. Dihydromyricetin is formed from the precursor pentahydroxyflavanone through the action of flavonoid 3'-hydroxylase (F3'H), which can be further converted from dihydrokaempferol (DHK) and dihydroquercetin (DHQ) by flavonoid 3',5'-hydroxylase (F3'5'H). [4]



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Figure 1: Simplified biosynthesis pathway of **Ampelanol**.

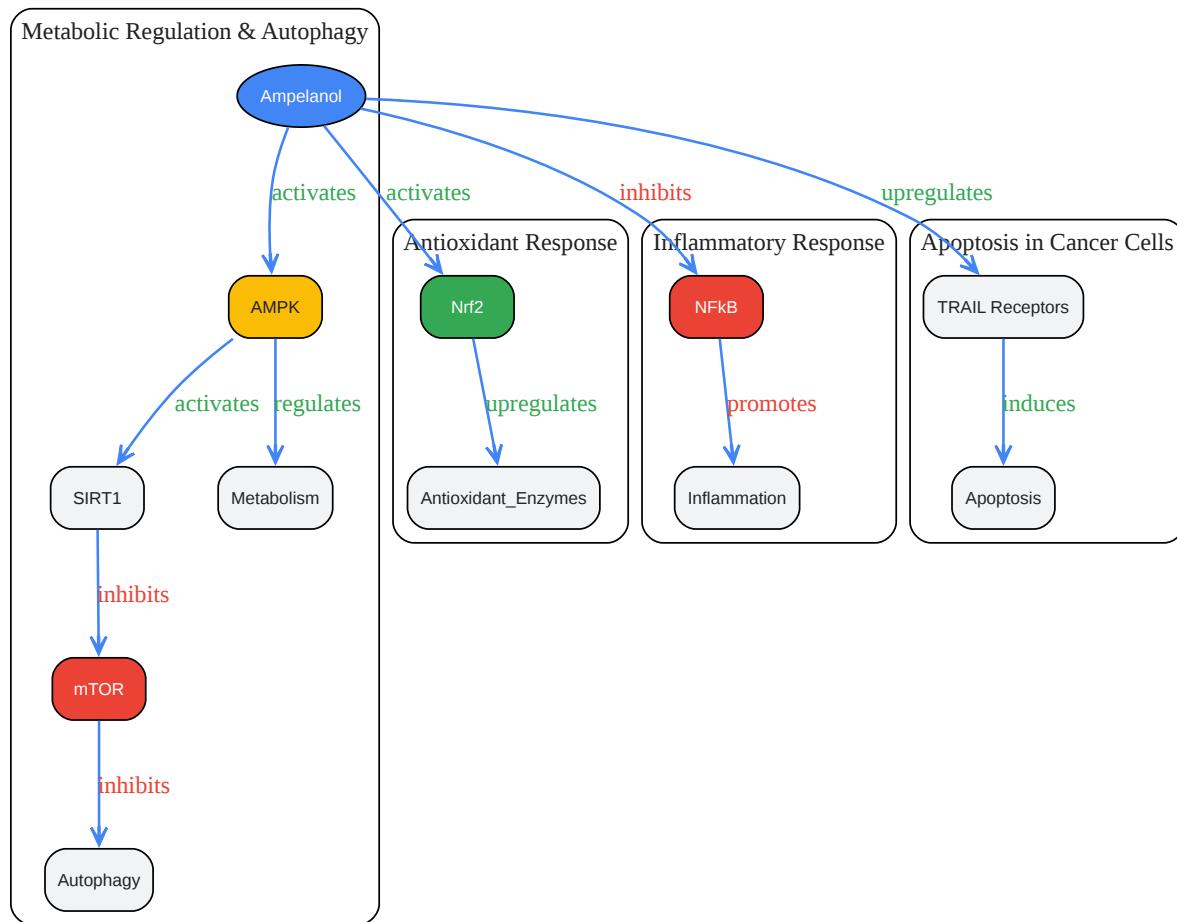
Pharmacological Activities and Mechanisms of Action

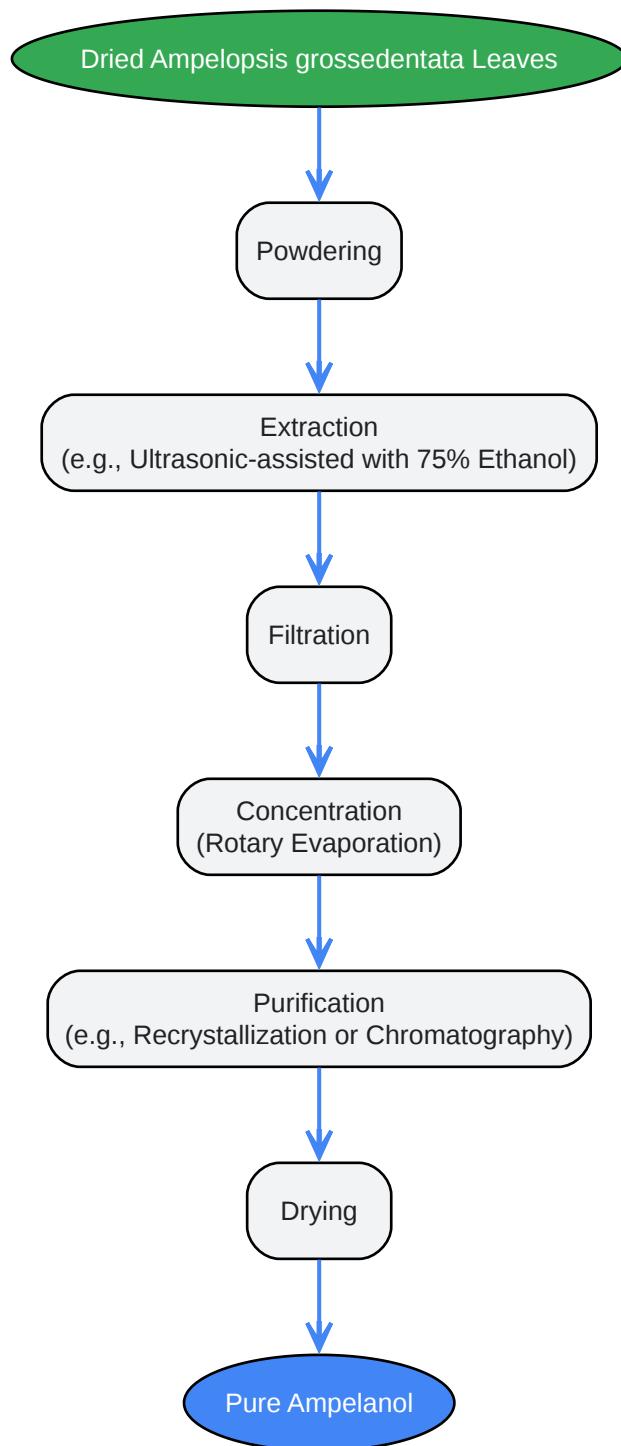
Ampelanol exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1] It modulates several key signaling pathways, making it a promising candidate for the treatment of various diseases.

Signaling Pathways Modulated by Ampelanol

Ampelanol's diverse biological effects are mediated through its interaction with multiple cellular signaling cascades. Key pathways influenced by **Ampelanol** include:

- AMPK/SIRT1/mTOR Pathway: **Ampelanol** activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.^[4] This activation leads to the stimulation of Sirtuin 1 (SIRT1) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling complex.^{[5][6]} This cascade plays a crucial role in **Ampelanol**'s beneficial effects on metabolism, autophagy, and cellular stress resistance.
- NF-κB Pathway: **Ampelanol** has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.^[7] By suppressing NF-κB, **Ampelanol** reduces the expression of pro-inflammatory cytokines and mediators.
- Nrf2 Pathway: **Ampelanol** activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.^[7] This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage.
- TRAIL/TRAIL-R Pathway: In the context of cancer, **Ampelanol** can sensitize cancer cells to apoptosis by upregulating the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptors.^{[8][9]}





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